

Comparative Analysis of Dorsomorphin (Compound C) in Elucidating Anticancer Mechanisms

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Compound of Interest

Compound Name: *dorsmanin C*

Cat. No.: *B3075087*

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Disclaimer: The initial query requested information on "**Dorsmanin C**." However, publicly available scientific literature predominantly details the anticancer activities of "Dorsomorphin," also widely known as "Compound C." Dorsomorphin is a well-characterized AMP-activated protein kinase (AMPK) inhibitor. Given the similarity in nomenclature, this guide will focus on the established anticancer mechanisms of Dorsomorphin (Compound C), which is likely the intended subject of inquiry.

This guide provides a comparative overview of Dorsomorphin (Compound C), detailing its mechanisms of action, effects on key signaling pathways, and its performance relative to other kinase inhibitors in cancer research. Experimental data and detailed protocols for key assays are provided to support further investigation.

Mechanism of Action

Dorsomorphin (Compound C) is a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), with a K_i of 109 nM in cell-free assays.^{[1][2]} While it is widely used as an AMPK inhibitor, numerous studies have demonstrated that its anticancer effects are often independent of AMPK inhibition.^{[3][4]} Dorsomorphin also selectively inhibits bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6.^{[2][5]}

The anticancer activity of Dorsomorphin is multifaceted and includes:

- Induction of Apoptosis and Autophagy: Dorsomorphin has been shown to induce programmed cell death (apoptosis) and autophagy in various cancer cell lines.[3][6][7]
- Inhibition of Proliferation: It effectively reduces the viability and proliferation of cancer cells.[3]
- Cell Cycle Arrest: Some studies indicate that Compound C can cause a G2/M cell cycle block.[3]
- Sensitization to other therapies: Dorsomorphin can enhance the efficacy of other anticancer agents, such as HSP90 and proteasome inhibitors, by suppressing the expression of heat shock proteins (HSPs).[8]

Impact on Signaling Pathways

Dorsomorphin influences several critical signaling pathways involved in cancer progression:

- Akt/mTOR Pathway: Dorsomorphin can induce autophagy and inhibit cancer cell proliferation by downregulating the Akt/mTOR signaling pathway, independent of AMPK inhibition.[4][7]
- HSF1 Signaling: It has been identified as an inhibitor of Heat Shock Factor 1 (HSF1), reducing the expression of HSPs and thereby promoting cancer cell apoptosis.[8]
- TGF- β /Smad Pathway: Dorsomorphin has been shown to inhibit the TGF- β 1/Smad2/3 signaling pathway, which can reduce epithelial-mesenchymal transition (EMT) and metastasis in some cancers.[9]

The following diagram illustrates the primary signaling pathways affected by Dorsomorphin (Compound C).

Signaling pathways modulated by Dorsomorphin (Compound C).

Comparative Data

While Dorsomorphin is often used as a standard AMPK inhibitor, its off-target effects are notable. The following table summarizes its inhibitory activity and provides a comparison with other kinase inhibitors where data is available.

Compound	Primary Target(s)	Ki or IC50	Cell Line Example (Effect)	Reference
Dorsomorphin (Compound C)	AMPK, ALK2, ALK3, ALK6	Ki = 109 nM (AMPK)	Glioma cells (induces apoptosis and autophagy)	[1][3]
Doxorubicin	Topoisomerase II, AMPK	Varies	Various cancer cells (induces apoptosis)	[6]
GSK690693	Akt kinases, AMPK	IC50 = ~10 nM (Akt)	Various cancer cells (inhibits proliferation)	[6]
Metformin	Indirect AMPK activator	N/A	Various cancer cells (inhibits proliferation)	[6]

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the anticancer effects of Dorsomorphin (Compound C).

Cell Viability Assay (MTS Assay)

This protocol assesses the effect of Dorsomorphin on cancer cell proliferation.

Materials:

- 96-well plates
- Cancer cell line of interest
- Complete culture medium
- Dorsomorphin (Compound C)

- MTS reagent
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours.
- Prepare serial dilutions of Dorsomorphin in culture medium.
- Remove the medium from the wells and add 100 μ L of the Dorsomorphin dilutions. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 24, 48, or 72 hours.
- Add 20 μ L of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis

This protocol is used to determine the effect of Dorsomorphin on the expression and phosphorylation of proteins in key signaling pathways.

Materials:

- 6-well plates
- Cancer cell line of interest
- Dorsomorphin (Compound C)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Akt, anti-LC3B, anti-cleaved PARP, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of Dorsomorphin for the desired time.
- Wash cells with ice-cold PBS and lyse with 100 μ L of lysis buffer per well.
- Scrape the cells and collect the lysate. Centrifuge at 12,000 rpm for 20 minutes at 4°C.
- Determine the protein concentration of the supernatant.
- Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer for 5 minutes.
- Separate proteins by SDS-PAGE and transfer to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

- 6-well plates
- Cancer cell line of interest
- Dorsomorphin (Compound C)
- Annexin V-FITC and Propidium Iodide (PI) staining kit
- 1X Binding Buffer
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with Dorsomorphin for the desired time.
- Collect both adherent and floating cells.
- Wash the cells with cold PBS and centrifuge at 670 x g for 5 minutes.
- Resuspend the cell pellet in 1X Binding Buffer to a concentration of $\sim 1 \times 10^6$ cells/mL.
- Transfer 100 μ L of the cell suspension to a new tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

The following diagram provides a general workflow for these experimental procedures.

General experimental workflow.

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